molecular formula C15H13N3O4 B5767079 N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide

N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No. B5767079
M. Wt: 299.28 g/mol
InChI Key: LQSIPNAOCQVDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ANM and is a potent inhibitor of several enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase.

Mechanism of Action

ANM inhibits the activity of PARP and tankyrase enzymes by binding to their catalytic domains. PARP is involved in DNA repair and cell survival, and its inhibition leads to the accumulation of DNA damage and cell death. Tankyrase is involved in the regulation of the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.
Biochemical and Physiological Effects:
ANM has been shown to induce apoptosis, a form of programmed cell death, in cancer cells by inhibiting PARP activity. Moreover, ANM has also been shown to reduce inflammation by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ANM is a potent and selective inhibitor of PARP and tankyrase enzymes, making it an ideal tool for studying their functions in cells and tissues. However, ANM has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental setups. Moreover, ANM has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

ANM has significant potential for further research in various fields, including cancer research, inflammation, and neurodegenerative diseases. Future studies could focus on developing more potent and selective PARP and tankyrase inhibitors based on the ANM scaffold. Moreover, the development of ANM-based probes and imaging agents could provide valuable tools for studying the functions of PARP and tankyrase enzymes in vivo. Finally, the identification of new targets for ANM could lead to the development of novel therapies for various diseases.

Synthesis Methods

The synthesis of ANM involves the reaction between 3-methyl-4-nitrobenzoic acid and 2-aminobenzamide in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of ANM, which is then purified through recrystallization.

Scientific Research Applications

ANM has been extensively studied for its potential applications in cancer research. PARP inhibitors, including ANM, have been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. Moreover, ANM has also been investigated for its potential use in treating various diseases, including inflammation, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

N-(2-carbamoylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-9-8-10(6-7-13(9)18(21)22)15(20)17-12-5-3-2-4-11(12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSIPNAOCQVDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.